
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structure, which includes a morphinan backbone with various functional groups attached
Métodos De Preparación
The synthesis of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) involves several steps. The synthetic route typically starts with the preparation of the morphinan backbone, followed by the introduction of the cyclobutylmethyl group, the methyl group at position 8, and the methylene group at position 6. The final step involves the formation of the methanesulfonate salt. The reaction conditions for each step vary, but they generally involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Análisis De Reacciones Químicas
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its effects on pain management and neurological disorders. In industry, it may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in pain management or neurological research.
Comparación Con Compuestos Similares
Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) can be compared with other similar compounds in the morphinan class. Similar compounds include Morphinan-3-ol, 17-(cyclobutylmethyl)-8,14-didehydro- and Morphinan-3-ol, 17-(cyclobutylmethyl)-, hydrochloride. These compounds share a similar morphinan backbone but differ in their functional groups and overall structure. The uniqueness of Morphinan-3-ol, 17-(cyclobutylmethyl)-8-methyl-6-methylene-, (8b)-,methanesulfonate (salt) lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C24H35NO4S |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4) |
Clave InChI |
VRWTWCLVCNQJGM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)
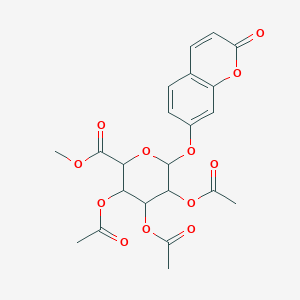
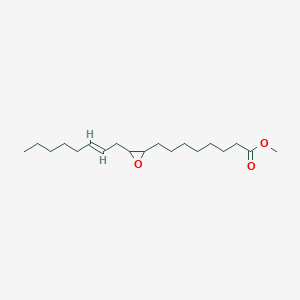


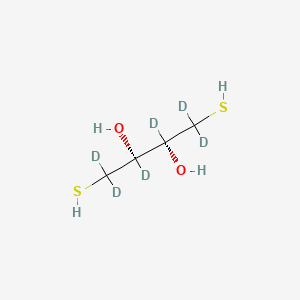
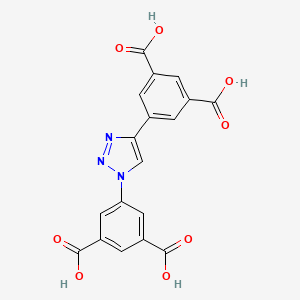
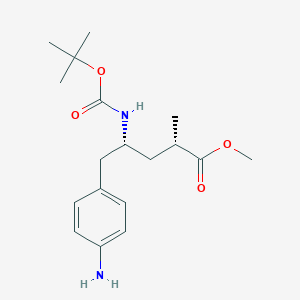
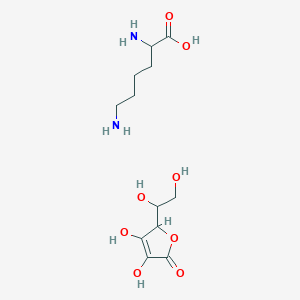
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
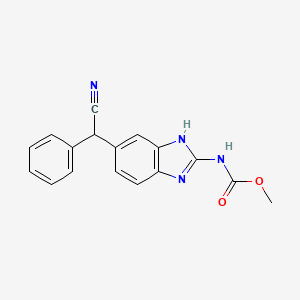
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
![5-Hydroxy-3-(4-hydroxyphenyl)-6,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B12295569.png)
